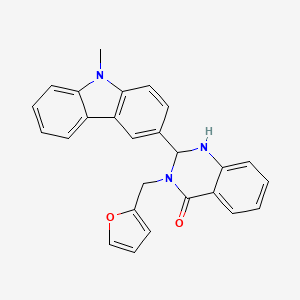![molecular formula C23H17Cl3N4O3S B10956955 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-[(3,4-dichlorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B10956955.png)
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-[(3,4-dichlorophenyl)sulfamoyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE is a complex organic compound that features a pyrazole ring, a benzamide group, and multiple chlorine substitutions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of a terminal alkyne with hydrazine, carbon monoxide, and an aryl iodide under palladium-catalyzed conditions . The resulting pyrazole derivative is then further functionalized through a series of substitution reactions to introduce the chloro and sulfonyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The nitro groups can be reduced to amines using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases to deprotonate the pyrazole ring, followed by nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions used but can include various substituted pyrazole derivatives and benzamides with different functional groups.
科学研究应用
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE has several applications in scientific research:
作用机制
The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
3,5-Dichloro-1H-pyrazole: Shares the pyrazole ring but lacks the benzamide group.
N-(4-Chlorophenyl)-3,4-dichlorobenzamide: Similar benzamide structure but different substitution pattern.
Uniqueness
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-{4-[(3,4-DICHLOROANILINO)SULFONYL]PHENYL}BENZAMIDE is unique due to its combination of a pyrazole ring and a benzamide group with multiple chlorine substitutions. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds .
属性
分子式 |
C23H17Cl3N4O3S |
|---|---|
分子量 |
535.8 g/mol |
IUPAC 名称 |
3-[(4-chloropyrazol-1-yl)methyl]-N-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H17Cl3N4O3S/c24-17-12-27-30(14-17)13-15-2-1-3-16(10-15)23(31)28-18-4-7-20(8-5-18)34(32,33)29-19-6-9-21(25)22(26)11-19/h1-12,14,29H,13H2,(H,28,31) |
InChI 键 |
SZEQFVZQEKWZQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)CN4C=C(C=N4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-2-nitro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B10956872.png)
![13-(difluoromethyl)-4-[4-[(4-ethoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956881.png)
![ethyl 4-{[({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)carbamothioyl]amino}benzoate](/img/structure/B10956887.png)
![{5-[5-(1-Adamantyl)-1,3,4-oxadiazol-2-YL]-2-furyl}methyl [4-(tert-butyl)phenyl] ether](/img/structure/B10956894.png)
![N-(2,5-difluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10956900.png)
![(2E)-N-[2-(1H-indol-3-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10956901.png)
![Ethyl 3-cyano-6-(thiophen-2-yl)-2-[(5,5,5-trifluoro-2,4-dioxopentyl)sulfanyl]pyridine-4-carboxylate](/img/structure/B10956903.png)
![13-(difluoromethyl)-4-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956905.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956909.png)
![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10956914.png)
![(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B10956918.png)

![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10956930.png)
![[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]propanedinitrile](/img/structure/B10956931.png)
